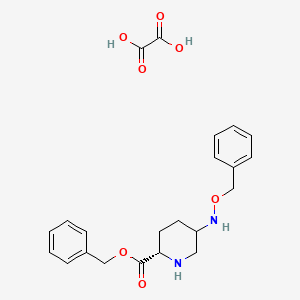
Benzyl (2S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is a chemical compound with the molecular formula C22H26N2O7. It is known for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting bacterial infections. This compound is characterized by its piperidine ring structure, which is substituted with a benzyloxyamino group and a carboxylic acid benzyl ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the carboxylic acid and oxyamine functions, followed by the introduction of the benzyloxy group. The key steps include:
Protection of Functional Groups: The carboxylic acid and oxyamine groups are protected using suitable protecting groups.
Introduction of Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction.
Cyclization: The protected intermediate undergoes cyclization to form the piperidine ring.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzyloxyamino group to other amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those with antibacterial properties.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate involves its interaction with specific molecular targets. The benzyloxyamino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The piperidine ring structure provides a scaffold that enhances binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
- (2S,5S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester
- (2S,5R)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester ethanedioate
Uniqueness
(2S)-5-Benzyloxyaminopiperidin-2-carboxylic acid benzyl ester oxalate is unique due to its specific stereochemistry and the presence of the oxalate counterion. This configuration can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H26N2O7 |
|---|---|
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
benzyl (2S)-5-(phenylmethoxyamino)piperidine-2-carboxylate;oxalic acid |
InChI |
InChI=1S/C20H24N2O3.C2H2O4/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17;3-1(4)2(5)6/h1-10,18-19,21-22H,11-15H2;(H,3,4)(H,5,6)/t18?,19-;/m0./s1 |
Clé InChI |
AMOSSTKBTVKFNW-DSJAQNLYSA-N |
SMILES isomérique |
C1CC(CN[C@@H]1C(=O)OCC2=CC=CC=C2)NOCC3=CC=CC=C3.C(=O)(C(=O)O)O |
SMILES canonique |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-tert-butyl 7-ethyl 1-methyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B14036733.png)
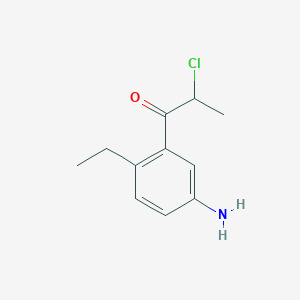
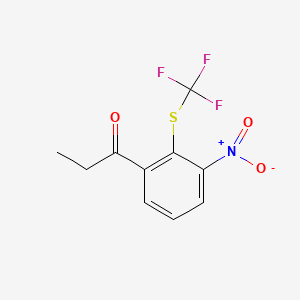

![8-Benzyl-5-oxa-2,8-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B14036777.png)
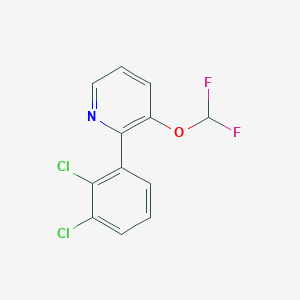


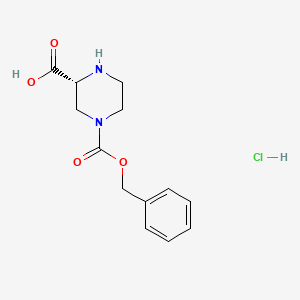

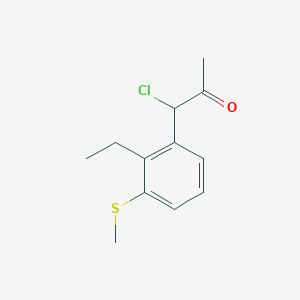
![(3AR,7AS)-3-Methyl-1-propylhexahydro-1H-imidazo[4,5-C]pyridin-2(3H)-one hcl](/img/structure/B14036822.png)


